molecular formula C16H22BrN B3082480 1-(1-Adamantyl)-3-methylpyridinium bromide CAS No. 112671-76-8

1-(1-Adamantyl)-3-methylpyridinium bromide

Cat. No.: B3082480
CAS No.: 112671-76-8
M. Wt: 308.26 g/mol
InChI Key: ZPWFYYXPVQIUEW-UHFFFAOYSA-M
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Description

1-(1-Adamantyl)-3-methylpyridinium bromide (CAS 765861-42-5) is a pyridinium-based organic salt with the molecular formula C16H22BrN and a molecular weight of 308.26 g/mol . It is characterized by its adamantyl moiety, a bulky, hydrophobic cage structure that can significantly influence the compound's physical properties and interaction with biological targets. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules that require a rigid, lipophilic component . The compound has a purity of 95% and requires careful handling as it may cause skin and eye irritation and may be harmful if swallowed . Researchers utilize this chemical as a building block in the development of novel compounds, such as adamantyl-heteroaryl ureas, which are investigated for their potential anti-tuberculosis activity . It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-methylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N.BrH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h2-4,11,13-15H,5-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWFYYXPVQIUEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C23CC4CC(C2)CC(C4)C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Adamantyl 3 Methylpyridinium Bromide

Historical and Mechanistic Insights into Pyridine (B92270) Quaternization with Adamantyl Halides

The introduction of the sterically demanding adamantyl group onto the nitrogen atom of a pyridine ring presents unique challenges and mechanistic features compared to simpler alkyl halides.

Historically, the synthesis of 1-(1-adamantyl)pyridinium salts was accomplished through direct reaction of a pyridine derivative with a 1-haloadamantane, typically 1-bromoadamantane (B121549). osti.gov These methods were characterized by harsh reaction conditions necessary to overcome the steric hindrance and achieve quaternization.

A common approach involved heating a significant molar excess of pyridine with 1-bromoadamantane in a sealed ampule at very high temperatures, often ranging from 180°C to 230°C. google.com Reaction times were typically long, extending to 30 hours or more. google.com For instance, one known method for synthesizing 1-(1-adamantyl)pyridinium bromide involved heating a 5:1 molar ratio of pyridine to 1-bromoadamantane at 230°C for 30 hours in a sealed system, which resulted in a 69% yield. google.com The necessity for a sealed vessel was dictated by the high reaction temperatures, which far exceed the boiling point of pyridine, thus requiring elevated pressure to keep the reagents in the liquid phase. google.com

These classical methods, while effective, have several drawbacks, including the use of a large excess of expensive and toxic pyridine, high energy consumption, and the technical complexities and safety concerns associated with high-pressure, sealed-vessel reactions. google.com

The reaction between a pyridine and a 1-haloadamantane proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. researchgate.net This pathway is favored due to the structure of the adamantyl group. The SN1 reaction is a two-step process where the rate-determining step is the formation of a carbocation intermediate. wikipedia.orgbyjus.com

Formation of the Adamantyl Cation : The first and slowest step is the ionization of the 1-haloadamantane (e.g., 1-bromoadamantane). The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide anion (Br⁻), leaving behind a tertiary carbocation, the 1-adamantyl cation. byjus.com This step is endothermic but is facilitated by the remarkable stability of the resulting carbocation. researchgate.net The stability of the 1-adamantyl cation arises from the rigid, cage-like structure of adamantane (B196018), which allows for favorable charge distribution. researchgate.net Unlike other tertiary carbocations, the 1-adamantyl cation cannot be stabilized through proton elimination to form an alkene due to the constraints of Bredt's rule, which prevents the formation of a double bond at a bridgehead carbon. researchgate.net

Nucleophilic Attack by Pyridine : In the second, faster step, the electron-rich nitrogen atom of the pyridine or 3-methylpyridine (B133936) molecule acts as a nucleophile. It attacks the positively charged carbon of the 1-adamantyl cation, forming a new carbon-nitrogen bond. This results in the formation of the final quaternary pyridinium (B92312) salt, 1-(1-adamantyl)-3-methylpyridinium bromide. byjus.com

Catalyzed Synthesis of N-Adamantylpyridinium Bromides

To overcome the limitations of the classical high-temperature methods, catalyzed approaches have been developed. These methods allow for the synthesis of N-adamantylpyridinium salts under significantly milder conditions, improving efficiency, safety, and cost-effectiveness. google.comresearchgate.net

Research has shown that electron-rich pyridine derivatives, such as isomeric hydroxypyridines and 4-dimethylaminopyridine (B28879) (DMAP), can act as effective catalysts for the adamantylation of pyridine. researchgate.net The presence of these catalysts facilitates the generation of the 1-adamantyl cation under much milder conditions than the uncatalyzed reaction. google.com

The catalytic effect of 3-hydroxypyridine (B118123) is particularly noteworthy. While the precise mechanism is subject to ongoing study, it is proposed that the catalyst may function by first reacting with 1-bromoadamantane to form an intermediate O-adamantylated product. google.com This intermediate is believed to have a lower energy barrier for heterolysis of its C-O bond compared to the C-Br bond of 1-bromoadamantane. This facilitates the generation of the tertiary adamantyl cation, which can then be intercepted by the pyridine substrate to form the desired N-adamantylpyridinium salt. google.com The presence of the electron-donating hydroxyl group on the catalyst increases the reactivity of the pyridine ring system. researchgate.net

The use of catalysts like 3-hydroxypyridine allows for a significant optimization of the reaction conditions for preparing 1-(1-adamantyl)pyridinium bromide. google.com This catalyzed approach avoids the need for large excesses of pyridine and high-pressure equipment.

Key optimized parameters include:

Molar Ratios : The reaction can be run effectively with a much-reduced amount of pyridine. Molar ratios of 1-bromoadamantane to pyridine in the range of 1:1 to 1:2 are sufficient, a significant improvement over the 1:5 ratio used in classical methods. google.com

Catalyst Loading : Only a small catalytic amount of 3-hydroxypyridine is required, typically between 1 and 10 mol%. google.com

Temperature : The reaction temperature can be lowered substantially from over 200°C to a range of 90-120°C. google.com

Reaction Time : While still requiring several hours, the reaction times are generally in the range of 10 to 40 hours to achieve high yields. google.com

The following table summarizes data from a patented method, illustrating the effect of reaction conditions on the yield of 1-(1-adamantyl)pyridinium bromide using a 3-hydroxypyridine catalyst.

Table 1: Optimization of Catalyzed Synthesis of 1-(1-Adamantyl)pyridinium Bromide. Data extracted from patent information describing the reaction of 1-bromoadamantane with pyridine in the presence of a 3-hydroxypyridine catalyst. google.com

This optimized, catalyzed method represents a more environmentally friendly and cost-effective process for producing 1-(1-adamantyl)pyridinium bromide and related salts. google.com

Modern Advancements in N-Adamantylpyridinium Salt Preparation (e.g., acid-free conditions, visible light conditions, if applicable to similar systems)

While the catalyzed SN1 reaction remains a primary route for N-adamantylation, the broader field of pyridinium salt synthesis has seen significant innovation. Modern synthetic organic chemistry has introduced novel methods for C-N bond formation that often operate under exceptionally mild conditions. These include transformations driven by photoredox catalysis, metal catalysis, and electrochemistry. researchgate.netnih.gov

For example, N-amino pyridinium salts have emerged as versatile radical precursors in transformations initiated by visible light. nih.gov Other recent work has demonstrated the synthesis of N-aryl pyridinium salts through metal-free oxidative C-H amination of arenes. researchgate.net These methods represent a departure from traditional nucleophilic substitution reactions of pre-functionalized substrates.

However, the application of these specific modern techniques to the synthesis of sterically hindered N-tert-alkyl pyridinium salts, such as this compound, is not yet widely reported in the chemical literature. The stability of the adamantyl cation and the efficiency of the catalyzed SN1 pathway mean that classical, albeit refined, methods remain highly relevant for this particular class of compounds. Future research may explore adapting these advanced, milder methodologies to accommodate sterically demanding electrophiles like the adamantyl group.

Advanced Spectroscopic and Crystallographic Characterization of 1 1 Adamantyl 3 Methylpyridinium Bromide

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by various intermolecular forces.

Crystal System, Space Group, and Unit Cell Parameters

The analysis of a suitable single crystal of 1-(1-Adamantyl)-3-methylpyridinium bromide would yield its fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, which describes the symmetry elements of the crystal, and the unit cell dimensions (a, b, c, α, β, γ), which define the repeating unit of the lattice. At present, a solved crystal structure for this specific compound has not been reported in the scientific literature.

Crystallographic ParameterValue
Crystal SystemNot reported in the literature
Space GroupNot reported in the literature
a (Å)Not reported in the literature
b (Å)Not reported in the literature
c (Å)Not reported in the literature
α (°)Not reported in the literature
β (°)Not reported in the literature
γ (°)Not reported in the literature
Volume (ų)Not reported in the literature

Intramolecular and Intermolecular Bonding Interactions (e.g., C-H···Br Hydrogen Bonding, π-π Stacking Interactions)

In the solid state, the crystal packing of this compound would be stabilized by a network of non-covalent interactions. Given the molecular structure, several key interactions are expected:

C-H···Br Hydrogen Bonding: The bromide anion (Br⁻) is a hydrogen bond acceptor. It is anticipated to form multiple weak hydrogen bonds with electropositive hydrogen atoms from the adamantyl cage and the 3-methylpyridinium ring. These C-H···Br interactions are crucial in connecting the cations and anions into a stable three-dimensional architecture.

Van der Waals Forces: The large, nonpolar surface of the adamantyl group would lead to significant van der Waals forces, playing a major role in the efficient packing of the molecules within the crystal.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact.

For this compound, a Hirshfeld analysis would be expected to reveal:

H···Br/Br···H Contacts: The fingerprint plot would display distinct "spikes" corresponding to the C-H···Br hydrogen bonds, confirming their significance in the crystal structure.

C···H/H···C Contacts: These contacts, often referred to as van der Waals or weak hydrogen bonding interactions, would also contribute significantly, reflecting the interactions between the pyridinium (B92312) ring and adjacent adamantyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR Chemical Shift Analysis of Pyridinium and Adamantyl Protons

While an experimental spectrum for this compound is not available in the cited literature, the expected signals can be predicted based on its structure and data from analogous compounds.

Pyridinium and Methyl Protons: The protons on the pyridinium ring are expected to be significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the quaternized nitrogen atom. There would be four distinct aromatic proton signals. The methyl group attached to the ring would appear as a sharp singlet, typically in the range of 2.0-3.0 ppm.

Adamantyl Protons: The adamantane (B196018) cage has a highly symmetric structure with protons in different chemical environments. This typically results in two main groups of signals: one for the methine (CH) protons and another for the methylene (CH₂) protons. For the related 1-(1-Adamantyl)pyridinium bromide, these signals appear as broad singlets or multiplets around 1.7 ppm and 2.3 ppm.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridinium H (aromatic)~8.0 - 9.5Multiplets/Doublets
Adamantyl CH (methine)~2.3Broad singlet/Multiplet
Adamantyl CH₂ (methylene)~1.7 - 2.3Broad singlet/Multiplet
Pyridinium CH₃ (methyl)~2.0 - 3.0Singlet

Carbon-13 (¹³C) NMR Spectroscopy: Adamantane Framework and Pyridinium Ring Carbons

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Adamantane Framework Carbons: The adamantane cage contains four unique carbon environments: the quaternary carbon bonded to the nitrogen, the methine carbons (CH), and two different sets of methylene carbons (CH₂). The quaternary carbon attached to the positively charged nitrogen is expected to be significantly downfield compared to the other adamantyl carbons. In related structures, the adamantyl carbons typically appear in the 30-70 ppm range.

Pyridinium Ring and Methyl Carbons: The five carbons of the pyridinium ring would be deshielded and appear in the aromatic region of the spectrum (~120-150 ppm). The carbon atom bearing the methyl group and those adjacent to the nitrogen would have distinct chemical shifts. The methyl carbon itself would appear as a signal in the aliphatic region, typically between 15-25 ppm.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Pyridinium C (aromatic)~120 - 150
Adamantyl C (quaternary, C-N⁺)~65 - 75
Adamantyl CH (methine)~30 - 45
Adamantyl CH₂ (methylene)~30 - 45
Pyridinium CH₃ (methyl)~15 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of this compound by mapping out the correlations between different nuclei. Techniques such as COSY, HMQC (or HSQC), and HMBC provide a detailed connectivity map of the molecule.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, COSY would reveal:

Correlations between the geminal and vicinal protons within the rigid adamantyl cage. The complex, overlapping signals of the adamantyl CH and CH₂ groups would show cross-peaks indicating their spatial relationships.

Correlations among the protons on the 3-methylpyridinium ring. For instance, the proton at the C4 position would show a correlation to the protons at C2 and C5, helping to confirm their adjacent positions.

Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for assigning the chemical shifts of the carbon atoms based on the more easily assigned proton spectrum. For the title compound, HMQC would link each proton signal from the adamantyl and pyridinium moieties to its corresponding carbon atom.

A correlation between the protons of the adamantyl cage (specifically the CH₂ groups adjacent to the quaternary carbon) and the quaternary C1 carbon of the adamantyl group.

The most critical correlation would be between the CH protons of the adamantyl group and the carbons of the pyridinium ring (C2 and C6), providing definitive evidence of the N-C bond between the pyridinium nitrogen and the adamantyl C1 carbon.

A correlation between the protons of the methyl group and both the C3 and C4 carbons of the pyridinium ring, confirming the position of the methyl substituent.

These combined techniques allow for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

Table 1: Expected Key 2D NMR Correlations for this compound
TechniqueCorrelating ProtonsCorrelating Nuclei (Proton or Carbon)Structural Information Confirmed
COSYPyridinium H4Pyridinium H2, H5Connectivity of the pyridinium ring protons.
COSYAdamantyl CH₂Adamantyl CH, other Adamantyl CH₂Proton network within the adamantyl cage.
HMQC/HSQCPyridinium Ring Protons (H2, H4, H5, H6)Pyridinium Ring Carbons (C2, C4, C5, C6)Direct C-H attachments in the pyridinium ring.
HMQC/HSQCMethyl Protons (-CH₃)Methyl Carbon (-CH₃)Assignment of the methyl group signals.
HMBCMethyl Protons (-CH₃)Pyridinium C3 and C4Position of the methyl group at C3.
HMBCAdamantyl CH ProtonsPyridinium C2 and C6Connectivity between the adamantyl group and the pyridinium nitrogen.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Signatures

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes that induce a change in the dipole moment. For this compound, the FTIR spectrum is expected to show characteristic absorption bands. Data from the closely related 1-(1-Adamantyl)pyridinium bromide shows strong absorptions for the C-H bonds of the adamantyl group (CH Ad) around 2906 and 2850 cm⁻¹ and aromatic C=C stretching (C=C arom) at 1627, 1589, and 1492 cm⁻¹. google.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that cause a change in the polarizability of the molecule, making it excellent for observing symmetric vibrations and non-polar bonds.

For this compound, the key expected vibrational signatures would include:

Adamantyl Group Vibrations: Strong C-H stretching bands just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹). The rigid cage structure also gives rise to a series of characteristic fingerprint bands from C-C stretching and CH₂ bending/rocking modes in the 700-1500 cm⁻¹ region.

Pyridinium Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹ (typically ~3030-3100 cm⁻¹). C=C and C=N stretching vibrations within the aromatic ring would appear in the 1450-1650 cm⁻¹ region. The substitution pattern on the ring influences the exact position of these peaks.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching of the methyl group would be observed near the adamantyl C-H stretches (~2870 and 2960 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound
Wavenumber Range (cm⁻¹)AssignmentExpected Intensity (FTIR / Raman)Notes
3100 - 3000Aromatic C-H Stretch (Pyridinium)Medium / MediumCharacteristic of sp² C-H bonds.
2950 - 2850Aliphatic C-H Stretch (Adamantyl & Methyl)Strong / StrongMultiple strong bands are expected due to the numerous C-H bonds.
1640 - 1580Aromatic C=C and C=N StretchStrong / StrongConfirms the presence of the pyridinium ring.
1500 - 1450Aromatic C=C StretchMedium / MediumFurther evidence of the aromatic system.
1470 - 1440Aliphatic CH₂ Scissoring (Adamantyl)Medium / MediumPart of the adamantyl fingerprint region.
1380 - 1360Methyl C-H Symmetric BendMedium / WeakCharacteristic vibration of the -CH₃ group.
Below 1000Ring Bending & C-H Out-of-Plane BendingMedium-Strong / Medium-WeakFingerprint region, sensitive to substitution patterns.

Mass Spectrometry for Molecular Ion Characterization and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like quaternary ammonium (B1175870) salts, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. The analysis focuses on the cation, as the intact salt is not observed.

The primary goal is to observe the molecular ion of the cationic portion, [1-(1-Adamantyl)-3-methylpyridinium]⁺. The theoretical monoisotopic mass of this cation (C₁₆H₂₂N⁺) is 228.1747 Da. The observation of a prominent ion peak at or very near this m/z value in the high-resolution mass spectrum would provide strong evidence for the compound's identity and elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, offering additional structural proof. For this particular cation, the C-N bond between the bulky, stable adamantyl group and the pyridinium nitrogen is expected to be the most labile. Therefore, the predominant fragmentation pathway would involve the cleavage of this bond, leading to two main fragments:

A highly stable adamantyl cation (C₁₀H₁₅⁺) with an m/z of 135.1168 . This is often the base peak in the fragmentation spectrum of adamantyl-containing compounds.

A neutral 3-methylpyridine (B133936) molecule (C₆H₇N).

The detection of the parent cation and its characteristic adamantyl fragment provides a robust confirmation of the compound's structure and can also serve as a method for assessing its purity by detecting any unexpected ions.

Table 3: Expected Mass Spectrometry Data (ESI-MS) for the 1-(1-Adamantyl)-3-methylpyridinium Cation
IonFormulaTheoretical m/z (Monoisotopic)Analysis TypeSignificance
[M]⁺[C₁₆H₂₂N]⁺228.1747Full Scan MSMolecular ion of the cation; confirms molecular formula.
[M - C₆H₇N]⁺[C₁₀H₁₅]⁺135.1168MS/MS FragmentationCharacteristic adamantyl cation fragment; confirms the adamantyl moiety.

Computational and Theoretical Investigations of 1 1 Adamantyl 3 Methylpyridinium Bromide

Quantum Chemical Calculations of Molecular Geometry and Stability

Quantum chemical calculations are fundamental tools used to predict the three-dimensional structure of molecules and their stability. nih.gov These computational methods solve approximations of the Schrödinger equation, providing insights into molecular properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of atoms in a molecule, known as the optimized structure. nih.gov For a molecule like 1-(1-Adamantyl)-3-methylpyridinium bromide, DFT calculations would model the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, a key part of this investigation, would explore the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds—for instance, the bond connecting the bulky adamantyl cage to the nitrogen atom of the pyridinium (B92312) ring. mdpi.com By calculating the relative energies of these different conformers, researchers can identify the most stable conformation and understand the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

As an ionic salt, this compound exists as a positively charged 1-(1-adamantyl)-3-methylpyridinium cation and a negatively charged bromide anion in its solid state. The stability of the resulting crystal is determined by the lattice energy, which is the energy released when the gaseous ions come together to form the solid crystal.

Electronic Structure Properties and Reactivity Prediction

Beyond molecular geometry, computational chemistry provides profound insights into the distribution of electrons within a molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A molecule's ability to participate in reactions as a nucleophile is related to the energy and location of its HOMO.

LUMO: This orbital acts as the primary electron acceptor. A molecule's tendency to react as an electrophile is determined by the energy and location of its LUMO.

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using color-coding to indicate charge regions: typically, red for electron-rich (negative) areas and blue for electron-poor (positive) areas. An ESP map of the 1-(1-adamantyl)-3-methylpyridinium cation would clearly show the positive charge concentrated around the pyridinium ring, particularly the nitrogen atom, and would highlight regions susceptible to attack by nucleophiles.

Mulliken charge distribution analysis provides a quantitative method for assigning a partial charge to each atom in the molecule. cymitquimica.com This analysis partitions the total electron density among the constituent atoms. The resulting atomic charges help in understanding the polarity of bonds and identifying reactive sites within the molecule. For instance, it would quantify the positive charge on the atoms of the pyridinium ring and the distribution of charge across the adamantyl group.

Natural Bond Orbital (NBO) theory offers a detailed chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and bond orbitals. It analyzes the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (anti-bonds). This interaction, known as hyperconjugation, is a key stabilizing factor in many molecules.

In the case of the 1-(1-adamantyl)-3-methylpyridinium cation, NBO analysis could be used to investigate:

Charge Transfer: It would quantify the electron-donating effects from the adamantyl and methyl groups toward the electron-deficient pyridinium ring.

Theoretical Prediction and Validation of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering insights that complement and guide experimental work. For this compound, computational methods such as DFT can be employed to calculate various spectroscopic data, including vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

The process typically begins with the optimization of the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency analysis can be performed. The calculated frequencies can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison is crucial for the validation of the computational model and the accurate assignment of vibrational modes to specific molecular motions. For instance, the characteristic vibrations of the adamantyl cage, the pyridinium ring, and the C-N bond can be identified and analyzed.

Similarly, NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts are then correlated with experimental NMR spectra. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical model. While specific computational studies on this compound are not extensively documented in publicly available literature, the established methodologies are routinely applied to similar organic salts, demonstrating a high degree of accuracy.

To illustrate the type of data generated in such a study, the following table presents a hypothetical comparison between experimental and calculated vibrational frequencies for key functional groups, as would be expected from a DFT study.

Functional GroupExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Vibrational Mode
Adamantyl C-H29002905Symmetric Stretch
Adamantyl C-H28502855Asymmetric Stretch
Pyridinium C-H31003105Aromatic Stretch
Pyridinium Ring16301635C=C/C=N Stretch
Methyl C-H29502955Asymmetric Stretch

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Exploration of Non-Linear Optical (NLO) Properties through Computational Models

The investigation of non-linear optical (NLO) properties is a significant area of materials science, with applications in optoelectronics and photonics. Computational models are invaluable for predicting the NLO response of molecules, thereby guiding the synthesis of new materials with desired properties. For this compound, theoretical calculations can be used to determine its potential as an NLO material.

The key parameters that define the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters can be calculated using quantum chemical methods, often employing a finite field approach. The magnitude of these values, particularly the hyperpolarizabilities, indicates the strength of the NLO effect.

Computational studies on similar pyridinium derivatives have shown that the presence of a π-conjugated system in the pyridinium ring, coupled with the bulky, electron-donating adamantyl group, could lead to interesting NLO properties. The intramolecular charge transfer characteristics, which are crucial for NLO activity, can be analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

ParameterCalculated Value (a.u.)Description
Dipole Moment (μ)TBDMeasure of charge separation
Polarizability (α)TBDLinear response to an electric field
First Hyperpolarizability (β)TBDSecond-order NLO response
Second Hyperpolarizability (γ)TBDThird-order NLO response

Note: "TBD" (To Be Determined) indicates that specific calculated values for this compound are not available in published literature.

The exploration of NLO properties through such computational models is a critical step in the rational design of new materials for advanced optical technologies.

Reactivity Patterns and Mechanistic Pathways Involving Adamantylpyridinium Salts

Carbocation Chemistry and Nucleophilic Processes of the Adamantyl Moiety

The adamantyl group's unique structure dictates its reactivity, which is dominated by the formation of a stable tertiary carbocation. This carbocation is a key intermediate in the synthesis of adamantylpyridinium salts and influences their subsequent reactions.

The synthesis of 1-(1-adamantyl)-3-methylpyridinium bromide typically involves the reaction of a 1-haloadamantane, such as 1-bromoadamantane (B121549), with 3-methylpyridine (B133936). This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.orgscribd.com The first and rate-determining step is the spontaneous cleavage of the carbon-halogen bond of the adamantyl halide to form a tertiary adamantyl carbocation and a halide anion. libretexts.orgscribd.com

The stability of the 1-adamantyl cation is a key factor driving the SN1 pathway. nih.gov This stability arises from the rigid, strain-free cage structure of the adamantane (B196018) core, which allows for effective hyperconjugation. nih.gov Unlike other tertiary carbocations, the adamantyl cation is unable to undergo rearrangement or elimination via deprotonation due to the Bredt's rule, which prohibits the formation of a double bond at a bridgehead position. researchgate.net

The quaternization of pyridines with adamantyl halides is sensitive to steric effects. researchgate.net While pyridine (B92270), 3-methylpyridine (β-picoline), and 4-methylpyridine (B42270) (γ-picoline) can be successfully adamantylated, 2-substituted pyridines often fail to react due to steric hindrance around the nitrogen atom. researchgate.net The reaction conditions for these quaternizations can be harsh, sometimes requiring high temperatures in a sealed vessel. researchgate.net However, methods for the preparation of 1-(adamant-1-yl)pyridinium salts under milder conditions have been developed, sometimes utilizing catalytic amounts of electron-rich pyridine derivatives like 4-dimethylaminopyridine (B28879) to facilitate the reaction. researchgate.net

The adamantyl cation, once formed, is a powerful electrophile that readily reacts with the nucleophilic nitrogen of the pyridine ring. The presence of an electron-donating group on the pyridine ring, such as the methyl group in 3-methylpyridine, can enhance the nucleophilicity of the nitrogen atom, thereby facilitating the quaternization process.

Radical-Mediated Transformations of Pyridinium (B92312) Salts

N-functionalized pyridinium salts have emerged as versatile precursors for generating radical species under mild conditions, often initiated by photoredox catalysis. researchgate.netsemanticscholar.orgacs.org These radical-based processes enable novel and highly selective C-H functionalization of the pyridine ring.

N-alkyl and N-amino pyridinium salts can serve as precursors to various radical intermediates. researchgate.netsciencemadness.org Through a single-electron transfer (SET) process, typically from a photoexcited catalyst, the pyridinium salt can be reduced. acs.org This reduction can lead to the cleavage of the N-substituent bond, generating a radical species and the corresponding pyridine. acs.org For instance, N-aminopyridinium salts, upon reduction, can cleave the N-N bond to produce an amidyl radical. acs.orgnih.gov

In the context of this compound, while the direct generation of an adamantyl radical via reductive cleavage of the C-N bond is less commonly exploited in this manner, the pyridinium moiety itself can participate in radical reactions. The electron-deficient nature of the pyridinium ring makes it susceptible to attack by radical species. researchgate.net

The Minisci reaction is a classic method for the radical functionalization of electron-deficient heterocycles like pyridine. acs.orgelsevierpure.com Traditionally, these reactions are carried out under strongly acidic conditions. acs.orgresearchgate.net However, the use of N-functionalized pyridinium salts allows for Minisci-type reactions to be performed under milder, acid-free conditions. acs.orgresearchgate.net

This approach offers excellent regiocontrol, directing the addition of radicals to the C2 and C4 positions of the pyridine ring. researchgate.net The N-substituent can act as a temporary blocking or directing group, influencing the position of radical attack. For this compound, the bulky adamantyl group at the nitrogen atom would sterically and electronically influence the incoming radical to preferentially attack the C2, C4, or C6 positions. The methyl group at C3 would further direct the regioselectivity, likely favoring attack at the C2 and C6 positions. The reaction typically proceeds by the addition of a nucleophilic radical to the electron-poor pyridinium ring, followed by an oxidation step to restore aromaticity. This strategy has been successfully used for the introduction of alkyl and acyl groups onto the pyridine core. organic-chemistry.orgnih.gov

Electrophilic and Aminating Reagent Properties of N-Substituted Pyridinium Salts (e.g., N-aminopyridinium salts)

N-substituted pyridinium salts can also function as electrophiles and, in the case of N-aminopyridinium salts, as aminating reagents. nih.govrsc.org The positively charged nitrogen atom withdraws electron density from the pyridine ring, making the ring carbons susceptible to nucleophilic attack.

N-aminopyridinium salts are particularly versatile, acting as precursors to N-centered radicals and as electrophilic aminating agents. acs.orgnih.gov The reactivity of these salts is highly dependent on the substituent on the amino group. nih.gov Electron-withdrawing groups enhance the electrophilicity and the stability of the corresponding amidyl radical upon reduction. nih.gov

While this compound is not an N-aminopyridinium salt, the underlying principle of the pyridinium ring acting as an electrophilic entity is relevant. Nucleophiles can add to the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. wikipedia.org The adamantyl group, being a bulky alkyl substituent, influences the stability and reactivity of the pyridinium salt in such transformations.

Data Tables

Table 1: Mechanistic Summary of Reactions Involving Adamantylpyridinium Salts

Reaction TypeKey Intermediate(s)Driving ForceTypical SubstratesKey Features
SN1 Quaternization 1-Adamantyl carbocationFormation of a stable tertiary carbocation1-Haloadamantanes, PyridinesFirst-order kinetics; sensitive to steric hindrance; no rearrangement of the carbocation. libretexts.orgresearchgate.netmasterorganicchemistry.com
Minisci-type C-H Functionalization Alkyl/Acyl radicals, Pyridinium radical cationElectron-deficient nature of the pyridinium ringN-Alkylpyridinium salts, Carboxylic acids (radical precursors)Regioselective functionalization at C2/C4/C6; can be performed under mild, acid-free conditions. acs.orgresearchgate.netorganic-chemistry.org
Radical Precursor (from N-amino salts) Amidyl radicalsSingle-electron reduction of the N-N bondN-Aminopyridinium saltsGeneration of N-centered radicals for amination reactions. acs.orgnih.gov
Nucleophilic Addition Dihydropyridine adductsElectrophilicity of the pyridinium ringN-Alkylpyridinium salts, NucleophilesFormation of non-aromatic dihydropyridine derivatives. wikipedia.org

Overview of Alkylation and Quaternization Applications in Organic Synthesis

The chemistry of adamantylpyridinium salts, such as this compound, encompasses two primary areas of application in organic synthesis: their formation through quaternization reactions and their potential use as alkylating agents. The quaternization of pyridines with adamantyl halides represents a key method for creating these sterically hindered salts, while their structure suggests a role as donors of the bulky adamantyl group in subsequent alkylation reactions.

Quaternization of Pyridines with Adamantyl Halides

The synthesis of 1-(adamant-1-yl)pyridinium salts is a classic example of a quaternization reaction, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an adamantyl halide. Due to the sterically crowded nature of the tertiary adamantyl group, the reaction with alkyl halides is believed to proceed through an SN1 mechanism. researchgate.net This process involves the formation of a stable 1-adamantyl cation intermediate, which is then trapped by the pyridine. The stability of this carbocation is notable because it cannot be stabilized through proton elimination to form an alkene, as this would violate Bredt's rule. researchgate.net

Historically, these quaternization reactions required harsh conditions, such as high temperatures (up to 300°C) and the use of sealed ampuls, particularly when reacting with less reactive halides like 1-chloroadamantane. osti.gov However, research has shown that the reactivity is significantly influenced by the nature of the leaving group on the adamantane and the substituents on the pyridine ring. For instance, 1-bromoadamantane and 1-iodoadamantane (B1585816) are effective reagents for the quaternization of pyridine and its derivatives. osti.gov

Influence of Pyridine Substituents and Catalysis

The efficiency of the adamantylation of pyridines is highly dependent on the electronic properties of the pyridine derivative. The presence of electron-donating groups on the pyridine ring enhances the nucleophilicity of the nitrogen atom, thereby facilitating the quaternization reaction. researchgate.net

A significant advancement in the synthesis of these salts has been the discovery of a catalytic effect exerted by certain pyridine derivatives. Studies have demonstrated that hydroxypyridines and 4-dimethylaminopyridine can catalyze the quaternization of pyridine with 1-bromoadamantane, allowing the reaction to proceed under much milder conditions and with improved yields. researchgate.net This catalytic approach represents a more practical and efficient method for the preparation of quaternary 1-(adamant-1-yl)pyridinium salts. researchgate.net

The table below summarizes the findings from a study on the adamantylation of various substituted pyridines, highlighting the effect of substituents on the reaction yield.

Pyridine DerivativeReaction ConditionsYield (%)Reference
Pyridine1-Bromoadamantane, 120°C, 30h69 researchgate.net
3-Methylpyridine1-Bromoadamantane, 120°C, 30h70 researchgate.net
3,5-Dimethylpyridine1-Bromoadamantane, 120°C, 30h75 researchgate.net
4-Methylpyridine1-Bromoadamantane, 120°C, 30h80 researchgate.net
3,4-Dimethylpyridine1-Bromoadamantane, 120°C, 30h78 researchgate.net
4-Dimethylaminopyridine1-Bromoadamantane, Decane, Reflux, 30h96 researchgate.net

Potential as Alkylating Agents

Quaternary pyridinium salts are frequently utilized in organic synthesis as alkylating agents. researchgate.net The introduction of an adamantane substituent into organic compounds often imparts unique and beneficial properties, such as increased lipophilicity, conformational rigidity, and thermal stability, owing to the specific cage-like structure of the adamantane framework. researchgate.net

While specific applications of this compound as an adamantylating agent are not extensively detailed in the literature, the general reactivity of N-alkylpyridinium salts suggests its potential in this role. The activation of such salts, often through single-electron reduction of the pyridinium ring, can trigger the cleavage of the C–N bond, releasing a reactive alkyl radical. nih.gov This radical can then participate in various functionalization reactions. The precise steric and electronic properties of the substituents on the pyridinium ring are known to influence the key steps of this process, including the initial reduction of the pyridinium cation and the subsequent C–N bond cleavage. nih.gov Therefore, adamantylpyridinium salts represent potential reagents for introducing the bulky and lipophilic adamantyl group into various molecular scaffolds, a strategy that could be valuable in medicinal chemistry and materials science.

Synthetic Derivatives and Structural Analogues of Adamantylpyridinium Bromide

Systematic Modification of the Pyridinium (B92312) Ring Substituents (e.g., Methyl Group Position, other functional groups)

The substitution pattern on the pyridinium ring significantly influences the steric and electronic environment around the nitrogen atom, which in turn affects the synthesis and properties of the resulting adamantylpyridinium salt.

The synthesis of 1-(Adamant-1-yl)pyridinium salts is typically achieved through the N-alkylation (quaternization) of a pyridine (B92270) derivative with an adamantyl halide, such as 1-bromoadamantane (B121549). Studies have shown that this reaction is highly sensitive to steric factors. researchgate.net For instance, while pyridine, 3-methylpyridine (B133936) (β-picoline), and 4-methylpyridine (B42270) (γ-picoline) react with 1-bromoadamantane to form the corresponding quaternary salts, pyridines with substituents at the 2-position (α-position) generally fail to produce quaternization products due to the steric hindrance imposed by the bulky adamantyl group. researchgate.net

The electronic nature of the substituents also plays a crucial role. The presence of electron-donating groups on the pyridine ring can facilitate the adamantylation process. For example, the reaction of 1-bromoadamantane with pyridine is noticeably enhanced in the presence of electron-rich pyridine derivatives like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxypyridines, which can act as catalysts. researchgate.net This suggests that increasing the nucleophilicity of the pyridine nitrogen accelerates the quaternization reaction. Conversely, electron-withdrawing substituents can make the pyridine ring less nucleophilic, potentially hindering the reaction. nih.gov

The table below summarizes the outcomes of reacting 1-bromoadamantane with various substituted pyridines, illustrating the impact of substituent position and type.

Pyridine DerivativeSubstituent(s)Position(s)Reaction with 1-BromoadamantaneReference
PyridineNone-Forms 1-(1-Adamantyl)pyridinium bromide researchgate.net
3-Methylpyridine (β-Picoline)-CH₃3Forms 1-(1-Adamantyl)-3-methylpyridinium bromide researchgate.net
4-Methylpyridine (γ-Picoline)-CH₃4Forms 1-(1-Adamantyl)-4-methylpyridinium bromide researchgate.net
2-Methylpyridine (α-Picoline)-CH₃2No quaternization product formed researchgate.net
4-Dimethylaminopyridine-N(CH₃)₂4Reacts and catalyzes adamantylation of pyridine researchgate.net
3-Hydroxypyridine (B118123)-OH3Undergoes C-, O-, and N-adamantylation; catalyzes reaction researchgate.net

Variations in the Adamantane (B196018) Framework and its Linkage to Pyridine

Modifications to the adamantane moiety itself or the way it is connected to the pyridinium ring provide another layer of structural diversity. The adamantane framework is known for its exceptional stability, but derivatives can be synthesized to introduce functional groups onto the cage. mdpi.comnih.gov These functionalized adamantane precursors can then be used to create more complex pyridinium salts.

Potential variations include:

Substitution on the Adamantane Cage: Introducing functional groups such as hydroxyl, amino, or carboxyl groups at the 3, 5, or 7 positions of the 1-adamantyl group would alter the compound's polarity, solubility, and potential for further chemical reactions.

Framework Rearrangement: Although chemically challenging, protocols exist for the ring contraction of the adamantane framework to form noradamantane derivatives. rsc.org Utilizing such a rearranged cage would create a structurally distinct analogue with a different steric profile.

Modification of the Linker: The direct nitrogen-carbon bond between the adamantane and pyridine can be modified. Inserting a flexible alkyl chain (e.g., ethyl, propyl) between the two moieties would create compounds like 1-(adamantylmethyl)pyridinium or 1-(adamantylethyl)pyridinium salts. This variation would increase the distance and rotational freedom between the bulky cage and the aromatic ring, which could significantly impact the molecule's interaction with its environment. mdpi.com

Comparative Analysis of Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of adamantylpyridinium analogues and their properties is a key area of study. By comparing systematically modified derivatives, researchers can deduce how specific structural features influence reactivity and physicochemical characteristics.

Structure-Reactivity:

Steric Effects: As established, the most significant factor governing the synthesis of these compounds is steric hindrance. Substituents at the 2-position of the pyridine ring prevent the approach of the bulky 1-adamantyl group, thus inhibiting the N-alkylation reaction. researchgate.net This is a clear example of a structure-reactivity relationship.

Electronic Effects: The rate of quaternization is influenced by the electron density on the pyridine nitrogen. Electron-donating groups at the 3- or 4-position enhance the nucleophilicity of the nitrogen atom, accelerating the reaction with 1-bromoadamantane. researchgate.net Conversely, electron-withdrawing substituents on the pyridine ring are known to make the reduction of N-aminopyridinium salts easier, indicating their significant influence on the electrochemical properties of the ring system. nih.gov

Structure-Property:

Electrochemical Properties: The substitution pattern on the pyridine ring directly influences the electrochemical properties of the pyridinium salt. researchgate.net The ease of reduction or oxidation of the molecule can be tuned by adding electron-donating or electron-withdrawing groups.

Biological Activity: In medicinal chemistry, structure-activity relationship (SAR) studies are crucial. For pyridine derivatives, the type, number, and position of functional groups can dramatically alter biological activity. nih.gov For example, the presence of hydroxyl or methoxy (B1213986) groups can enhance certain biological effects, while bulky groups or halogens may decrease them. nih.gov The length of a linker chain between two active moieties is also a critical parameter influencing activity. mdpi.com

The following table provides a comparative summary of these relationships.

Structural ModificationEffect on ReactivityEffect on Properties
Methyl group at C-2 of pyridineInhibits N-alkylation (quaternization)-
Electron-donating group at C-4 of pyridineAccelerates N-alkylationIncreases electron density on the ring
Functional group on adamantane cageVaries depending on the groupAlters polarity, solubility, and lipophilicity
Alkyl linker between adamantane and pyridineMay slightly alter reaction kineticsIncreases flexibility; changes steric profile

Advanced Research Applications in Organic Synthesis and Materials Science

Building Blocks and Reagents in Complex Organic Molecule Construction

The adamantane (B196018) moiety is recognized for its utility as a robust building block in the self-assembly of nanostructures and the synthesis of advanced materials. The incorporation of this sterically demanding and stable framework into pyridinium (B92312) salts enhances their thermal stability and imparts unique reactivity. While the broader class of adamantyl-substituted pyridinium compounds are valued as synthetic intermediates, specific documented applications of 1-(1-Adamantyl)-3-methylpyridinium bromide as a foundational building block in the construction of complex organic molecules are not extensively detailed in current literature.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. While various adamantyl derivatives, particularly adamantyl-phosphine ligands, are crucial in transition-metal-catalyzed cross-coupling reactions for C-C bond formation, and other methodologies exist for transition-metal-free C-N bond formation, specific studies detailing the direct role of this compound in facilitating these transformations are not prominently reported. The inherent stability of the adamantyl group and the reactivity of the pyridinium ring suggest potential, but dedicated research in this area has yet to be widely published.

The difunctionalization of alkenes is a powerful strategy for rapidly increasing molecular complexity. Pyridinium salts have emerged as a versatile class of compounds in radical-mediated alkene difunctionalization reactions. rsc.org These salts can function in multiple capacities due to two key properties: they can undergo single-electron reduction to generate radicals, and their electrophilic nature allows for the addition of alkyl radical intermediates to the pyridine (B92270) core. rsc.org

In this context, pyridinium salts can serve as:

X Transfer Reagents: Where 'X' is a functional group transferred to the alkene.

Pyridine Transfer Reagents: Introducing the pyridine moiety itself into the final product.

Bifunctional Reagents: Delivering both a functional group and the pyridine unit across the double bond. rsc.org

Given its structure, this compound is a theoretical candidate for such transformations. The adamantyl group would offer significant steric influence, potentially directing the regioselectivity of the functionalization, while the pyridinium ring could participate in the radical processes characteristic of this reaction class. However, specific examples of its application in alkene difunctionalization are not yet a significant feature of the available scientific literature.

Supramolecular Chemistry: Role as a Standard Guest Molecule in Host-Guest Systems

One of the most well-documented and significant applications of adamantane derivatives is in the field of supramolecular chemistry, specifically as guest molecules in host-guest systems. suprabank.org The adamantyl group's size, shape, and hydrophobicity make it an almost perfect fit for the cavities of various macrocyclic hosts, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). This strong and specific non-covalent interaction is a cornerstone of molecular recognition and self-assembly.

1-(1-Adamantyl)pyridinium bromide is recognized as a typical guest molecule for these systems. suprabank.org The adamantane portion of the molecule is encapsulated within the host's hydrophobic cavity, driven by the hydrophobic effect and van der Waals forces, while the hydrophilic pyridinium group typically remains exposed to the aqueous solvent.

The binding affinity in these systems is remarkably high, often rivaling biological interactions like those between antibodies and antigens. For instance, the association constant (Ka) for adamantane derivatives with β-cyclodextrin is typically in the range of 10⁴ to 10⁵ M⁻¹, while the interaction between adamantane guests and cucurbit nih.govuril (CB nih.gov) can be exceptionally strong, with association constants reaching as high as 10¹⁴ M⁻¹. nih.govresearchgate.net This ultra-high affinity makes the CB nih.gov-adamantane pair a powerful tool for creating stable, non-covalent linkages in various applications, from drug delivery to biosensing. nih.govnih.gov

Host MoleculeGuest TypeAssociation Constant (Ka)Reference
β-Cyclodextrin (β-CD)Adamantane Derivatives~10⁴ - 10⁵ M⁻¹ researchgate.net
Cucurbit nih.govuril (CB nih.gov)Adamantane Guest Molecule~10¹⁴ M⁻¹ nih.gov
Cucurbit nih.govuril (CB nih.gov)Positively Charged Adamantane GuestHigher stability than neutral adamantane nsf.gov

Catalytic Research: Precursors or Components in Catalytic Systems

The structural features of this compound make it suitable for use in certain catalytic systems, particularly in phase-transfer catalysis (PTC).

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur.

This compound possesses the key characteristics of an effective phase-transfer catalyst:

A Cationic Core: The positively charged pyridinium nitrogen can pair with an anionic reactant from the aqueous phase.

A Lipophilic Body: The large, nonpolar adamantyl group provides high solubility in organic solvents.

In a typical PTC cycle, the pyridinium cation would exchange its bromide anion for a reactant anion (e.g., hydroxide, cyanide) at the aqueous-organic interface. The resulting ion pair, solubilized in the organic phase by the adamantyl group, can then react with the organic-soluble substrate. This process avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to faster reactions under milder conditions. phasetransfer.comnih.govtheaic.org Compounds with similar quaternary ammonium structures, such as tetrabutylammonium (B224687) bromide (TBAB), are widely used for this purpose. nih.gov

Transition Metal Catalysis: While adamantyl groups are prized components of highly effective phosphine (B1218219) ligands (e.g., tri(1-adamantyl)phosphine) used to stabilize and activate transition metal catalysts in cross-coupling reactions, the role of this compound itself is different. princeton.edu It would not typically function as a direct ligand in the same manner as a phosphine. However, pyridinium-based ionic liquids can serve as solvents or co-catalysts in transition metal-catalyzed processes, influencing catalyst stability and reactivity. Specific research into the use of this compound in this capacity is not widely prevalent.

Emerging Applications in Opto-Electronic Materials Research

The development of novel materials for opto-electronic applications is a rapidly advancing field. Research has explored compounds containing structural motifs similar to those in this compound. For instance, hybrid crystalline phases of 2-methylpyridinium lead bromide have been synthesized and investigated for their optoelectronic properties. researchgate.netrsc.org Similarly, other functionalized adamantane derivatives, such as 1-bromo-3,5,7-triphenyladamantane, have been shown to emit white light under laser irradiation. researchgate.net

These studies highlight the potential of both the methylpyridinium cation and the adamantane cage as components in photoactive materials. However, dedicated research focusing specifically on the opto-electronic properties or white-light generation capabilities of this compound has not been prominently featured in the surveyed scientific literature.

Q & A

Q. What are the established synthetic routes for 1-(1-Adamantyl)-3-methylpyridinium bromide, and how are reaction conditions optimized?

The synthesis typically involves quaternization of 3-methylpyridine with 1-bromoadamantane. A key method involves refluxing the reactants in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere for 24–48 hours, followed by purification via recrystallization from ethanol . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for 3-methylpyridine:1-bromoadamantane) and temperature (80–100°C) to maximize yield (>75%) while minimizing adamantane byproduct formation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Structural validation relies on 1^1H and 13^{13}C NMR spectroscopy. Key signals include:

  • Adamantyl protons: δ 1.6–2.2 ppm (multiplet, 15H)
  • Pyridinium ring protons: δ 8.5–9.2 ppm (aromatic protons) and δ 4.5 ppm (N-methyl group) .
    High-resolution mass spectrometry (HRMS) is essential for confirming molecular ion peaks (e.g., [M+^+] at m/z 290.1) and bromide counterion detection via ion chromatography .

Q. What are the stability and storage requirements for this compound?

The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C. Decomposition occurs above 150°C, with discoloration (yellowing) indicating degradation. Long-term stability (>6 months) requires desiccants like silica gel .

Advanced Research Questions

Q. How do variations in Grignard reagent selection impact adamantyl functionalization during precursor synthesis?

Using methylmagnesium bromide (MeMgBr) for 1-bromoadamantane quaternization yields >85% 1-methyladamantane, whereas methylmagnesium iodide (MeMgI) produces a 3:1 mixture of 1-methyladamantane and adamantane due to competing elimination pathways. This necessitates careful reagent selection and 13^{13}C NMR analysis to monitor byproducts .

Q. What computational methods are used to predict conformational stability in adamantyl-pyridinium systems?

Density functional theory (DFT) at the B3LYP/6-311++(d,p) level calculates thermodynamic stability of conformers. For example, the adamantyl group’s rigid cage structure restricts pyridinium ring rotation, favoring equatorial positioning to minimize steric strain. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM) .

Q. How does the adamantyl group influence reactivity in cross-coupling or catalytic applications?

The adamantyl moiety enhances steric bulk, reducing undesired side reactions (e.g., dimerization) in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with aryl bromides require bulky ligands (e.g., di-1-adamantyl-n-butylphosphine) to stabilize palladium intermediates, achieving yields up to 95% . However, excessive steric hindrance can slow reaction kinetics, necessitating elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported yields for adamantyl-pyridinium derivatives?

Discrepancies often arise from trace moisture (hydrolysis) or solvent purity. Reproducible protocols mandate rigorous drying of reactants (e.g., molecular sieves in acetonitrile) and inert conditions. For example, yields drop by 20–30% if reactions are conducted in non-degassed solvents due to bromide oxidation .

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry 1-bromoadamantane at 60°C under vacuum to remove residual HBr .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., adamantyl and pyridinium protons) can be resolved using 2D COSY or NOESY experiments .
  • Safety : Use gloveboxes for moisture-sensitive steps; bromide salts may irritate mucous membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.